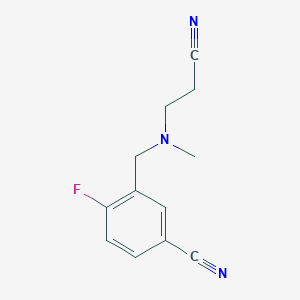

3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile

Description

Properties

Molecular Formula |

C12H12FN3 |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

3-[[2-cyanoethyl(methyl)amino]methyl]-4-fluorobenzonitrile |

InChI |

InChI=1S/C12H12FN3/c1-16(6-2-5-14)9-11-7-10(8-15)3-4-12(11)13/h3-4,7H,2,6,9H2,1H3 |

InChI Key |

QDSUORIDXCQTSP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#N)CC1=C(C=CC(=C1)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with N-methyl-2-cyanoethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification of the final product would involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzonitriles with various functional groups.

Scientific Research Applications

3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile involves its interaction with biological molecules. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can enhance the compound’s stability and bioavailability. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs share the fluorobenzonitrile backbone but differ in substituents. A comparative analysis is provided below:

*Calculated based on molecular formula.

Key Observations:

- Substituent Diversity: The target compound’s 2-cyanoethyl-methylamine group distinguishes it from analogs like (4-methylbenzylamine) and (cyclopropylmethylamine). These variations influence steric bulk, lipophilicity, and hydrogen-bonding capacity.

- Fluorine Position: Fluorine at the 4-position (meta to cyano) is conserved across analogs, suggesting a role in electronic modulation or metabolic stability .

- Pharmacological Relevance : Fotagliptin demonstrates that fluorobenzonitrile derivatives can achieve high potency in enzyme inhibition, though the target compound’s specific activity remains uncharacterized.

Physicochemical Properties

- Lipophilicity: The cyanoethyl group in the target compound likely increases polarity compared to bulkier hydrophobic substituents in and . This may reduce membrane permeability but enhance aqueous solubility.

- Metabolic Stability : Fluorine atoms generally resist oxidative degradation, as seen in trelagliptin degradation products (e.g., TRELA-D1, a fluorobenzonitrile derivative) . However, the tertiary amine in the target compound may be susceptible to N-dealkylation under acidic or oxidative conditions.

Stability and Degradation Pathways

Comparative degradation studies on fluorobenzonitriles reveal:

- Acidic/Oxidative Stress: Degradation often occurs at tertiary amines (e.g., methylamine in the target compound) or cyano groups, producing smaller fragments or oxidized derivatives .

- Thermal Stability: Cyanoethyl groups may decompose at elevated temperatures, necessitating storage below -20°C for similar compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for synthesizing 3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : Synthesis involves multi-step alkylation and condensation reactions. For example, reacting 4-fluorobenzonitrile derivatives with (2-cyanoethyl)(methyl)amine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane). Optimize stoichiometric ratios (amine:substrate ≈ 1.2:1) and reaction time (12–24 hours) to minimize by-products. Intermediate characterization via FT-IR (C≡N stretch at ~2220 cm⁻¹) ensures structural fidelity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirm nitrile (2220 cm⁻¹) and amine groups.

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and cyanoethyl substituents (δ 3.5–3.8 ppm).

- HRMS : Validate molecular ion peak ([M+H]⁺) with <5 ppm error.

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, goggles), handle in a fume hood, and avoid skin contact. Store in airtight containers at 2–8°C. Consult SDS for toxicity data (e.g., acute toxicity, LD₅₀). In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Conduct risk assessments for waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Compare experimental ¹³C NMR shifts with density functional theory (DFT) predictions.

- Replicate synthesis under inert atmospheres (N₂/Ar) to exclude oxidation artifacts.

- Use X-ray crystallography to resolve ambiguous structural features .

Q. What in silico methods are recommended to predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) metrics.

- QSAR models : Predict acute/chronic toxicity using OECD Toolbox.

- Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450).

- Validate predictions with experimental soil/water half-life studies .

Q. How should experimental designs be structured to investigate the compound's reactivity under varying pH conditions?

- Methodological Answer :

- Use a factorial design with pH (3–10) and temperature (25–60°C) as variables.

- Monitor degradation kinetics via HPLC-UV (λ = 254 nm) or LC-MS .

- Analyze products using NMR and MS/MS fragmentation .

- Replicate trials (n ≥ 3) to ensure statistical robustness .

Q. What strategies mitigate by-product formation during the alkylation step in the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.